Cas no 131724-45-3 (Boc-L-4-Cyanophenylalanine)

Boc-L-4-Cyanophenylalanine is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) group provides stability under basic conditions, enabling selective deprotection in multi-step reactions. The 4-cyano substitution on the phenyl ring enhances the compound's utility as a building block for introducing polar, electron-withdrawing functionalities into peptides. This modification can influence conformational stability and binding interactions in bioactive molecules. The compound is particularly valuable in medicinal chemistry for designing enzyme inhibitors or receptor modulators. Its high purity and well-defined stereochemistry ensure reproducibility in synthetic applications. Proper handling requires standard precautions for nitrile-containing compounds.
Boc-L-4-Cyanophenylalanine structure
Boc-L-4-Cyanophenylalanine structure
Product Name:Boc-L-4-Cyanophenylalanine
CAS No:131724-45-3
MF:C15H18N2O4
MW:290.314424037933
MDL:MFCD00672526
CID:64125
PubChem ID:253661384
Update Time:2025-10-29

Boc-L-4-Cyanophenylalanine Chemical and Physical Properties

Names and Identifiers

    • (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid
    • BOC-L-PHE(4-CN)
    • BOC-L-PHE(4-CN)-OH
    • BOC-P-CYANO-L-PHENYLALANINE
    • BOC-P-CYANO-L-PHE-OH
    • BOC-PHE(4-CN)-OH
    • BOC-PHE(P-CN)-OH
    • BOC-L-4-CYANOPHE
    • BOC-L-4-CYANOPHENYLALANINE
    • N-(tert-Butoxycarbonyl)-4-cyano-L-phenylalanine
    • Boc-4-cyano-L-phenylalanine
    • Boc-4-cyano-Phe-OH
    • (2S)-3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • (S)-N-Boc-4-Cyanophenylalanine
    • N-Boc-4-cyano-L-phenylalanine
    • N-tert-Butoxycarbonyl-4-cyanophenyl-L-alanine
    • Boc-L-4-CN-Phe-OH
    • RARECHEM BK PT 0158
    • Boc-L-4-Cyano-phe-OH
    • L-Phenylalanine, 4-cyano-N-[(1,1-dimethylethoxy)carbonyl]-
    • (2S)-3-(4-cyanophenyl)-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]propanoic acid
    • N-Boc-4-cyanophenylalan
    • AC-9893
    • (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-cyanophenyl)propanoic acid
    • 131724-45-3
    • (S)-2-(tert-butoxycarbonylamino)-3-(4-cyanophenyl)propanoic acid
    • MFCD00672526
    • A806302
    • AKOS015889754
    • CS-W008561
    • AM82776
    • (N-Boc)-4-cyanophenylalanine
    • Boc-Phe(4-CN)-OH, >=98.0% (TLC)
    • AS-14667
    • N-t-butoxycarbonyl-4-cyano-l-phenylalanine
    • (2S)-2-(tert-butoxycarbonylamino)-3-(4-cyanophenyl)propanoic acid
    • N-alpha-t-Butyloxycarbonyl-4-cyano-L-phenylalanine (Boc-L-Phe(4-CN)-OH)
    • AKOS015836542
    • rac N-Boc-3-(p-cyanophenyl)alanine
    • B4877
    • A50148
    • (S)-2-(t-butoxycarbonylamino)-3-(4-cyanophenyl)propionic acid
    • SCHEMBL1350138
    • RMBLTLXJGNILPG-LBPRGKRZSA-N
    • B-4700
    • N-Boc-4-cyanophenylalanine
    • DTXSID70427301
    • EN300-7372372
    • (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoic acid
    • CHEMBL5305931
    • Boc-L-4-Cyanophenylalanine
    • MDL: MFCD00672526
    • Inchi: 1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
    • InChI Key: RMBLTLXJGNILPG-LBPRGKRZSA-N
    • SMILES: O(C(N[C@H](C(=O)O)CC1C=CC(C#N)=CC=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 290.12700
  • Monoisotopic Mass: 290.127
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 425
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.5
  • Topological Polar Surface Area: 99.4

Experimental Properties

  • Color/Form: White powder
  • Density: 1.1611 (rough estimate)
  • Melting Point: 152.3 ºC
  • Boiling Point: 432.4°C (rough estimate)
  • Flash Point: 252.6±28.7 °C
  • Refractive Index: 1.6280 (estimate)
  • PSA: 99.42000
  • LogP: 2.46958
  • Solubility: Not determined

Boc-L-4-Cyanophenylalanine Security Information

Boc-L-4-Cyanophenylalanine Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Boc-L-4-Cyanophenylalanine Production Method

Boc-L-4-Cyanophenylalanine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:131724-45-3)Boc-L-4-Cyanophenylalanine
Order Number:A806302
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:45
Price ($):266.0/680.0
Email:sales@amadischem.com

Additional information on Boc-L-4-Cyanophenylalanine

Boc-L-4-Cyanophenylalanine: A Comprehensive Overview

Boc-L-4-Cyanophenylalanine, also known by its CAS number 131724-45-3, is a compound of significant interest in the fields of chemistry and pharmacology. This compound is a derivative of phenylalanine, a naturally occurring amino acid, with a cyanophenyl group attached to the fourth position of the benzene ring. The presence of the tert-butoxycarbonyl (Boc) protecting group further enhances its utility in various chemical and biological applications.

The structure of Boc-L-4-Cyanophenylalanine is characterized by its amino acid backbone, with the Boc group serving as a protective measure during synthesis. The cyanophenyl substituent introduces unique electronic and steric properties, making this compound valuable in the design and synthesis of bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of inhibitors for certain enzymes and receptors.

One of the most promising applications of Boc-L-4-Cyanophenylalanine lies in its role as a building block for peptide synthesis. The Boc group allows for controlled deprotection during peptide assembly, ensuring precise control over the reaction sequence. This feature has made it a popular choice in solid-phase peptide synthesis (SPPS), where it is used to construct complex peptide sequences with high fidelity.

In addition to its role in peptide synthesis, Boc-L-4-Cyanophenylalanine has shown potential in the modulation of cellular signaling pathways. Recent research has demonstrated its ability to inhibit specific kinases involved in cancer progression, suggesting its potential as a lead compound for anti-cancer drug development.

The synthesis of Boc-L-4-Cyanophenylalanine involves a multi-step process that begins with the cyanation of phenylalanine derivatives. The introduction of the Boc group is typically achieved through standard protection strategies, ensuring stability during subsequent reactions. Advances in catalytic methods have improved the efficiency and scalability of this synthesis, making it more accessible for large-scale production.

From an analytical standpoint, Boc-L-4-Cyanophenylalanine can be characterized using a variety of techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods provide critical insights into its purity, structure, and stability under different conditions.

In terms of storage and handling, Boc-L-4-Cyanophenylalanine should be kept under controlled conditions to maintain its stability and prevent degradation. Proper storage practices include maintaining it in an inert atmosphere and avoiding exposure to light or moisture.

Looking ahead, ongoing research into Boc-L-4-Cyanophenylalanine continues to uncover new applications and insights into its biological activity. Collaborative efforts between chemists and biologists are driving innovations that could expand its utility across diverse fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:131724-45-3)Boc-L-4-Cyanophenylalanine
A806302
Purity:99%/99%
Quantity:25g/100g
Price ($):266.0/680.0
Email